1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole chemical structure and CAS number
1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole chemical structure and CAS number
An In-Depth Technical Guide to 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole: Structure, Synthesis, and Potential Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical entity 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole, including its chemical structure, CAS number, a detailed plausible synthetic route, and an expert analysis of its potential pharmacological significance based on its structural motifs. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
The fusion of an indole nucleus with a piperidine moiety represents a well-established strategy in medicinal chemistry for the development of novel therapeutic agents. The indole ring system is a core component of many biologically active natural products and synthetic drugs, while the piperidine scaffold is prevalent in numerous pharmaceuticals, contributing to desirable pharmacokinetic properties.[1][2][3] This guide focuses on the specific compound 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole, a molecule that combines these two important pharmacophores. While this specific molecule is not extensively documented in current scientific literature, its structural components suggest a rich potential for biological activity. This guide will, therefore, provide a detailed theoretical framework for its synthesis and explore its potential applications based on established principles of medicinal chemistry.
Chemical Structure and Identification
The fundamental identity of a chemical compound lies in its structure and unique identifiers. This section provides the key details for 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole.
Chemical Structure
The molecule consists of an indole ring system where the nitrogen atom at position 1 is substituted with a methyl group attached to the second position of a piperidine ring.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 137641-68-0 | |
| Molecular Formula | C₁₅H₂₀N₂ | PubChem |
| Molecular Weight | 228.34 g/mol | |
| IUPAC Name | 1-[(1-methylpiperidin-2-yl)methyl]-1H-indole | PubChem |
| Canonical SMILES | CN1CCCCC1CN2C=CC3=CC=CC=C32 | PubChem |
| InChI Key | XVOUFWJFSTTZOA-UHFFFAOYSA-N |
Proposed Synthesis Protocol: N-Alkylation of Indole
The synthesis of 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole can be logically achieved through the N-alkylation of indole with a suitable haloalkyl-piperidine derivative. This is a common and effective method for forming a carbon-nitrogen bond at the indole nitrogen.[4][5] The following protocol outlines a plausible and robust synthetic route.
Rationale for the Synthetic Approach
The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a strong base to form a nucleophilic anion.[4] This anion can then readily participate in a nucleophilic substitution reaction (SN2) with an appropriate electrophile, such as an alkyl halide. The chosen electrophile for this synthesis is 2-(chloromethyl)-1-methylpiperidine. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to ensure complete deprotonation of the indole without competing side reactions. Anhydrous conditions are essential as NaH reacts violently with water.
Experimental Workflow
Caption: Proposed synthetic workflow for 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole.
Detailed Step-by-Step Methodology
Materials:
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Indole
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Sodium hydride (60% dispersion in mineral oil)
-
2-(chloromethyl)-1-methylpiperidine hydrochloride
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Electrophile: 2-(chloromethyl)-1-methylpiperidine can be prepared from its hydrochloride salt by neutralization with a base, such as sodium bicarbonate, followed by extraction with an organic solvent. The solvent is then removed under reduced pressure to yield the free base.
-
Deprotonation of Indole:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add indole (1.0 equivalent).
-
Dissolve the indole in anhydrous THF.
-
Under a nitrogen atmosphere, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas indicates the formation of the indole anion.
-
-
N-Alkylation Reaction:
-
Dissolve 2-(chloromethyl)-1-methylpiperidine (1.1 equivalents) in a minimal amount of anhydrous THF.
-
Add the solution of the electrophile dropwise to the suspension of the indole anion at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
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Potential Pharmacological Significance
The combination of the indole and piperidine moieties in 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole suggests a high potential for biological activity. Both of these heterocyclic systems are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][3][6]
Caption: Relationship between structural motifs and potential biological activities.
The Role of the Indole Nucleus
The indole ring is a key structural feature in a vast array of bioactive compounds.[2] Its derivatives have been reported to exhibit a wide spectrum of pharmacological properties, including:
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Anticancer Activity: Many indole-based compounds have shown potent anticancer effects.[7]
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Anti-inflammatory and Antioxidant Properties: Indole derivatives have been investigated for their ability to mitigate inflammation and oxidative stress.[8]
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Antimicrobial and Antiviral Activity: The indole scaffold is present in several antimicrobial and antiviral agents.[7]
The Contribution of the Piperidine Ring
The piperidine ring is another critical pharmacophore found in numerous FDA-approved drugs.[1][9] Its presence in a molecule often confers favorable properties such as:
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Improved Pharmacokinetics: The piperidine moiety can enhance a molecule's solubility, metabolic stability, and ability to cross the blood-brain barrier.
-
Central Nervous System (CNS) Activity: Piperidine derivatives are well-represented in drugs targeting the CNS, including antipsychotics, antidepressants, and analgesics.[3][6]
-
Receptor Affinity: The basic nitrogen atom of the piperidine ring can form important ionic interactions with biological targets.
Given these established roles, 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole is a promising candidate for screening in various biological assays, particularly those related to oncology and neuroscience.
Conclusion
1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole is a chemical entity with a structure that suggests significant potential for biological activity. While specific data on this compound is scarce, this guide provides a robust theoretical framework for its synthesis via N-alkylation of indole. Furthermore, an analysis of its constituent indole and piperidine moieties points towards promising avenues for future research in drug discovery, particularly in the areas of cancer and neurological disorders. The protocols and insights presented herein are intended to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and related molecules.
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